molecular formula C13H20O3 B8498983 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 3-methylbutanoate

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 3-methylbutanoate

Cat. No. B8498983
M. Wt: 224.30 g/mol
InChI Key: JJCBPLLDUYCPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521529B2

Procedure details

N-(ivDde)-D-serine (FIG. 3, structure C) was prepared from D-serine and ivDde-OH which was synthesized by O-acylation of dimedone with isovaleryl chloride in the presence of pyridine followed by the rearrangement of formed 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate with aluminum chloride using a previously reported method (Akhrem, A. A., et al. Synthesis 1978, 925). In particular, a solution of isovaleryl chloride (13.5 mL, 13.3 g, 110 mmol) in dichloromethane (50 mL) was added dropwise over period of 15 min to a stirred solution of dimedone (14 g, 100 mmol) and pyridine (9.7 mL, 9.5 g, 120 mmol) in dichloromethane (150 mL). The reaction mixture was stirred for 1.5 h, and washed with 2N aqueous hydrochloric acid (2×50 mL), water, and saturated aqueous sodium bicarbonate (50 mL), and then dried over magnesium sulfate. The solvent was removed by rotary evaporator under vacuum to give 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (22.4 g, 100% yield) which appeared as a light yellow oil. To a stirred suspension of aluminum chloride (16.0 g, 120 mmol) in dichloromethane (100 mL) cooled on ice-bath was added dropwise a solution of 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (11.2 g, 50 mmol) over period of 30 min. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. Then the reaction mixture was slowly poured into a mixture of 37% aqueous hydrochloric acid (50 mL) and ice (150 g) with cooling on ice so the temperature did not exceed 5° C. Brine (200 mL) was added to the mixture and the product was extracted with dichloromethane (6×50 mL, completeness of the extraction was checked by TLC). The extract was washed with brine (2×50 mL), dried over magnesium sulfate, and concentrated on rotary evaporator under vacuum. The crude product was purified by column chromatography on silica gel using gradient of hexanes going to ethyl acetate:hexanes (1:10) to give ivDde-OH (10.5 g, 94%) which appeared as a light yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].CC(C)CC([O:10][C:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[CH2:14][C:13](=[O:19])[CH:12]=1)=O.Cl>ClCCl.[Cl-].[Na+].O>[C:11]([OH:10])(=[C:12]1[C:11](=[O:10])[CH2:16][C:15]([CH3:17])([CH3:18])[CH2:14][C:13]1=[O:19])[CH2:16][CH:15]([CH3:17])[CH3:14] |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(CC(=O)OC1=CC(CC(C1)(C)C)=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice so the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (
EXTRACTION
Type
EXTRACTION
Details
6×50 mL, completeness of the extraction
WASH
Type
WASH
Details
The extract was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary evaporator under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using gradient of hexanes going to ethyl acetate:hexanes (1:10)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC(C)C)(=C1C(=O)CC(C)(C)CC1=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 187.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.